Acuagel; Adjoen

CAS No.:

Cat. No.: VC1600110

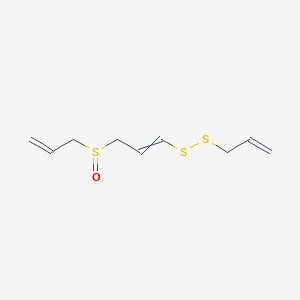

Molecular Formula: C9H14OS3

Molecular Weight: 234.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14OS3 |

|---|---|

| Molecular Weight | 234.4 g/mol |

| IUPAC Name | 1-(prop-2-enyldisulfanyl)-3-prop-2-enylsulfinylprop-1-ene |

| Standard InChI | InChI=1S/C9H14OS3/c1-3-6-11-12-7-5-9-13(10)8-4-2/h3-5,7H,1-2,6,8-9H2 |

| Standard InChI Key | IXELFRRANAOWSF-UHFFFAOYSA-N |

| SMILES | C=CCSSC=CCS(=O)CC=C |

| Canonical SMILES | C=CCSSC=CCS(=O)CC=C |

Introduction

Chemical Identification and Structure

Nomenclature and Identification

Acuagel; Adjoen is a synonym for Ajoene (pronounced /ˈɑːhoʊ.iːn/), a name derived from "ajo," the Spanish word for garlic . The compound is also known by several other names including 4,5,9-Trithiadodeca-1,6,11-triene 9-oxide and 2-Propen-1-yl[3-(2-propen-1-ylsulfinyl)-1-propen-1-yl]disulfide . The structure of Ajoene was first determined and synthesized based on biosynthetic considerations in 1984, correcting an incorrect structure published in 1983 .

Table 1: Identification Parameters for Acuagel; Adjoen

| Parameter | Value |

|---|---|

| CAS Number | 92285-01-3, 92284-99-6 |

| PubChem CID | 5386591, 72373 |

| Molecular Formula | C9H14OS3 |

| Molecular Weight | 234.4 g/mol |

| IUPAC Name | (E)-1-(prop-2-enyldisulfanyl)-3-prop-2-enylsulfinylprop-1-ene |

| InChI Key | IXELFRRANAOWSF-FNORWQNLSA-N |

| SMILES | C=CCSS/C=C/CS(=O)CC=C |

| Exact Mass | 234.02067859 Da |

Source: Information compiled from PubChem entries

Structural Characteristics

Acuagel; Adjoen features a unique chemical structure containing both sulfoxide (S=O) and disulfide (S-S) functional groups . This organosulfur compound exists as a mixture of up to four stereoisomers, which differ in terms of the stereochemistry of the central alkene (E- vs Z-) and the chirality of the sulfoxide sulfur (R- vs S-) . The E-isomer (trans-Ajoene) and Z-isomer (cis-Ajoene) are the primary forms found in garlic preparations .

Physical and Chemical Properties

Acuagel; Adjoen is described as a colorless liquid . Based on computed properties from PubChem, it has moderate lipophilicity (XLogP3 value of 1.7), contains no hydrogen bond donors, and has 4 hydrogen bond acceptors . The compound has 8 rotatable bonds, indicating considerable structural flexibility .

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical State | Colorless liquid |

| XLogP3-AA | 1.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 8 |

| Stability | Volatile |

Source: Information compiled from PubChem and product listings

Biological Activities

Antioxidant Properties

Acuagel; Adjoen functions as an antioxidant by inhibiting the release of superoxide . This property contributes to its potential protective effects against oxidative stress, which is implicated in various pathological conditions including inflammation and aging-related disorders.

Antithrombotic Effects

One of the most significant properties of Acuagel; Adjoen is its antithrombotic activity . It helps prevent platelets in the blood from forming blood clots, potentially reducing the risk of heart disease and stroke in humans. This makes it a compound of considerable interest in cardiovascular health research.

Antimicrobial Activities

Acuagel; Adjoen has demonstrated broad-spectrum antimicrobial properties, showing effectiveness against both bacteria and fungi . It is classified under "antifungal agents" in PubChem, defined as "substances that destroy fungi by suppressing their ability to grow or reproduce" . Specific research has examined its activity against fungi, with studies cited in product descriptions, including "Thomaz, L., et al.: Medical Mycology, 46, 113 (2008)" .

Other Biological Activities

Additional biological activities of Acuagel; Adjoen have been reported in the scientific literature:

Laboratory Synthesis and Derivatives

Synthetic Approaches

Several approaches to synthesizing Acuagel; Adjoen have been developed:

-

The first laboratory synthesis was accomplished in 1984 based on biosynthetic considerations

-

A short, scalable total synthesis was reported in 2018 by Wirth and coworkers

-

A biosynthetically modeled synthesis of trifluoroajoene from difluoroallicin was published in 2017

These synthetic methods have made it possible to produce Acuagel; Adjoen and its analogs for research and potential pharmaceutical applications.

Derivatives and Analogs

Several derivatives and analogs of Acuagel; Adjoen have been developed for research purposes:

-

Ajoene-d14 (E/Z Ajoene-d14): A deuterated form with the molecular formula C₉D₁₄OS₃ and molecular weight of 248.49

-

Trifluoroajoene: A fluorinated analog synthesized from difluoroallicin

-

Various other ajoene analogs with modified functional groups to enhance specific biological activities

The deuterated version (Ajoene-d14) is particularly useful as a labeled compound in research applications, as it maintains the same biological functions as the non-deuterated compound .

| Product | Quantity | Price (EUR) |

|---|---|---|

| E-Ajoene (~20% in Ethyl Acetate) | 1mg | 256.00 |

| E-Ajoene (~20% in Ethyl Acetate) | 10mg | 1,719.00 |

| E/Z Ajoene-d14 | 10mg | 2,353.00 |

Source: CymitQuimica product listings

These high prices reflect the specialized nature of the compound and the complexity involved in its isolation or synthesis.

Applications

Research Applications

Acuagel; Adjoen is primarily used in research settings to investigate:

Nutritional Supplements

As a bioactive compound derived from garlic, Acuagel; Adjoen is relevant to the field of nutraceuticals. It contributes to the complex of bioactive substances that provide health benefits attributed to garlic consumption and garlic-based supplements .

Future Research Directions

Clinical Investigations

Future research on Acuagel; Adjoen is likely to focus on:

-

Clinical trials to establish efficacy and safety for specific health conditions

-

Optimal delivery methods to enhance bioavailability

-

Synergistic effects with other bioactive compounds from garlic

-

Development of standardized preparations for consistent dosing

Structural Optimization

Ongoing research into structural modifications of Acuagel; Adjoen aims to:

-

Enhance specific biological activities

-

Improve stability and bioavailability

-

Reduce potential side effects

-

Develop targeted delivery systems for specific tissues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume